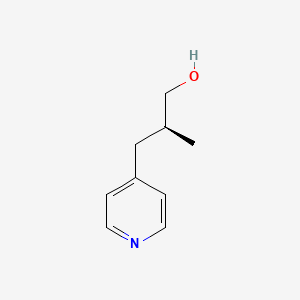

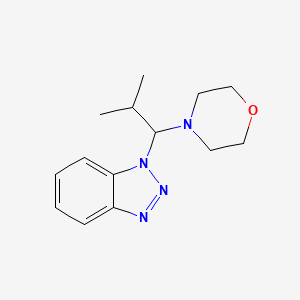

![molecular formula C22H18N4O2S B2545356 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 941895-93-8](/img/structure/B2545356.png)

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, although not directly reported in the provided papers, can be inferred from similar synthetic methods. The paper titled "Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide" describes a high yield synthetic route for a structurally related compound. The synthesis involves a reduction and nucleophilic substitution reaction starting with 2-nitropyridine. The final structure was confirmed by 1H NMR spectrum, and the synthesis method was optimized considering temperature and solvent use . This suggests that a similar approach could be applied to synthesize the compound , with modifications to the starting materials and possibly the reaction conditions to incorporate the methoxypyridazinyl and thiazole moieties.

Molecular Structure Analysis

While the exact molecular structure of the compound of interest is not detailed in the provided papers, the molecular structure of related compounds has been characterized. For instance, the paper on the synthesis of a novel pyrazole derivative provides insights into the molecular structure through various spectroscopic techniques and X-ray crystallography . The compound exhibited a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation. Hydrogen bond interactions were observed, contributing to a 3D supramolecular motif. These findings highlight the importance of conformational analysis and intermolecular interactions in understanding the molecular structure of such compounds.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of this compound. However, the paper on the biological activity of pyrazole carboxamides and their salts indicates that these compounds can undergo reactions with phenylhydrazine and silver nitrate or sodium methoxide to form different products . This suggests that the compound of interest may also participate in similar reactions, potentially leading to the formation of various derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. Nevertheless, the paper on the pyrazole derivative provides valuable information on the thermal stability of the compound, which was found to be stable up to 190°C . The study also explored the solvent effects on structural parameters and investigated the non-linear optical properties of the compound. These aspects are crucial for understanding the behavior of the compound under different conditions and its potential applications in various fields.

科学的研究の応用

Heterocyclic Compound Synthesis

Heterocyclic compounds, including thiazoles and pyridazines, are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. Research in this area focuses on developing novel synthetic routes to create diverse heterocyclic scaffolds that can serve as the backbone for the development of new drugs with improved pharmacological profiles. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties, highlighting the utility of complex heterocyclic systems in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Kinase Inhibition for Cancer Therapy

The design and discovery of selective kinase inhibitors are critical in cancer therapy, as these enzymes play pivotal roles in signaling pathways that regulate cell growth, differentiation, and survival. Studies on compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) have shown promising results in inhibiting the Met kinase superfamily, demonstrating the importance of structural specificity in targeting cancer pathways (G. M. Schroeder et al., 2009).

Antimicrobial Agents

The development of new antimicrobial agents to combat resistant strains of bacteria and fungi is a critical area of research. Compounds with thiazole moieties have been explored for their potential antibacterial and antifungal activities, illustrating the role of chemical modification in enhancing microbial inhibition. Research into fluoroquinolone-based 4-thiazolidinones, for instance, showcases efforts to derive compounds with significant antimicrobial properties, offering insights into the structural requirements for microbial targeting (N. Patel, S. D. Patel, 2010).

Diagnostic Imaging

In the field of diagnostic imaging, particularly positron emission tomography (PET), the synthesis of labeled compounds to act as tracers for imaging specific biological targets is vital. Studies focusing on carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives aim to develop new tracers for imaging p38α mitogen-activated protein kinase, which is involved in inflammatory responses and is a target for drug development (Min Wang, Mingzhang Gao, Q. Zheng, 2014).

作用機序

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Without specific information on “N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide”, it’s difficult to describe its exact mode of action. Thiazole derivatives typically interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

特性

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)16-6-4-3-5-7-16)21(27)24-17-10-8-15(9-11-17)18-12-13-19(28-2)26-25-18/h3-13H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHDFAQZXPYQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

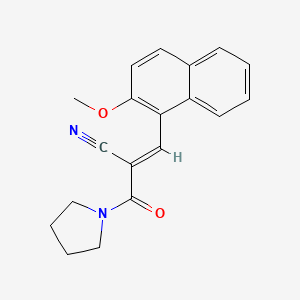

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

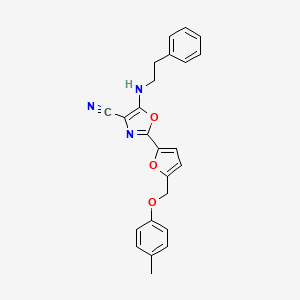

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

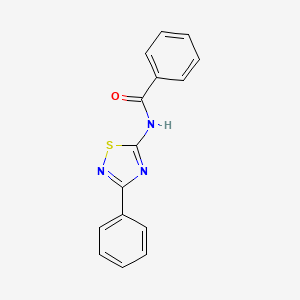

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)